3-benzyl-7-tert-butyl-2-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-BENZYL-7-(TERT-BUTYL)-2-(ISOPROPYLSULFANYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound that belongs to the class of benzothienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-7-(TERT-BUTYL)-2-(ISOPROPYLSULFANYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzothieno Ring: This step often involves the cyclization of a suitable precursor.
Introduction of Substituents: The benzyl, tert-butyl, and isopropylsulfanyl groups are introduced through various substitution reactions.
Final Cyclization: The final step involves the formation of the pyrimidinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions are common, especially at the benzyl and tert-butyl positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological context and the specific activity being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothienopyrimidines: Other compounds in this class may have similar structures but different substituents.
Thienopyrimidines: Compounds with a similar core structure but lacking the benzyl group.
Pyrimidinones: Compounds with a similar pyrimidinone ring but different side chains.
Uniqueness
The uniqueness of 3-BENZYL-7-(TERT-BUTYL)-2-(ISOPROPYLSULFANYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE lies in its specific combination of substituents, which may confer unique biological activities or chemical properties.
Properties
Molecular Formula |
C24H30N2OS2 |
---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
3-benzyl-7-tert-butyl-2-propan-2-ylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H30N2OS2/c1-15(2)28-23-25-21-20(22(27)26(23)14-16-9-7-6-8-10-16)18-12-11-17(24(3,4)5)13-19(18)29-21/h6-10,15,17H,11-14H2,1-5H3 |
InChI Key |
IIJSMTNWRGSCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)N1CC4=CC=CC=C4 |
Origin of Product |
United States |
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